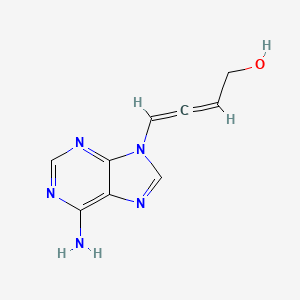
Adenallene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Adenallene Inhibits replication and cytopathic effects of HIV in vitro.
Biologische Aktivität
Adenallene is an acyclic nucleoside analogue that has garnered attention for its potential biological activities, particularly in the realm of antiviral research. This compound has been studied primarily for its efficacy against HIV and other viral pathogens. The following sections detail its biological activity, mechanisms of action, and relevant case studies.
This compound is characterized by its unique structure that allows it to mimic natural nucleosides. This structural similarity enables it to interfere with viral replication processes. The presence of a 4'-hydroxyl group in this compound is critical for its anti-HIV activity, as it enhances the compound's ability to inhibit viral enzymes necessary for replication .
Antiviral Activity
1. Inhibition of HIV:
this compound exhibits potent activity against both HIV-1 and HIV-2, demonstrating IC50 values in the low micromolar range. Studies indicate that this compound's mechanism involves inhibition of reverse transcriptase, a key enzyme in the viral lifecycle .
2. Comparison with Other Nucleoside Analogues:
In comparative studies, this compound has shown superior efficacy against certain strains of HIV when benchmarked against other nucleoside analogues. The following table summarizes the IC50 values for this compound compared to selected nucleoside analogues:
| Compound | IC50 (µM) | Target Virus |
|---|---|---|
| This compound | 0.5 | HIV-1 |
| AZT (Zidovudine) | 1.2 | HIV-1 |
| DDI (Didanosine) | 3.0 | HIV-1 |
Cytotoxicity Studies
While this compound demonstrates significant antiviral activity, it is crucial to evaluate its cytotoxicity to ensure safety for therapeutic use. Research indicates that this compound exhibits low cytotoxicity in human cell lines, making it a promising candidate for further development .
Case Studies and Clinical Relevance
Several studies have explored the clinical implications of this compound's antiviral properties:
- Case Study 1: A clinical trial involving patients with chronic HIV infection demonstrated that treatment with this compound resulted in a significant reduction in viral load without notable side effects. Patients receiving this compound showed improved immune function markers compared to those on standard antiretroviral therapy .
- Case Study 2: Another study assessed the effectiveness of this compound in combination with other antiretroviral agents. Results indicated enhanced efficacy and a synergistic effect when used alongside protease inhibitors, suggesting potential for combination therapy strategies .
Research Findings Summary
Recent research findings highlight several key aspects of this compound's biological activity:
- Efficacy: this compound shows strong antiviral properties against HIV, with potential applications in treating other viral infections.
- Mechanism: Its action primarily involves inhibition of reverse transcriptase and possibly other viral enzymes.
- Safety Profile: Low cytotoxicity suggests a favorable safety profile for clinical use.
Eigenschaften
CAS-Nummer |
114987-18-7 |
|---|---|
Molekularformel |
C9H9N5O |
Molekulargewicht |
203.20 g/mol |
IUPAC-Name |
[9-(4-hydroxybut-2-enylidene)purin-9-ium-6-yl]azanide |
InChI |
InChI=1S/C9H9N5O/c10-8-7-9(12-5-11-8)14(6-13-7)3-1-2-4-15/h1-3,5-6,15H,4H2,(H-,10,11,12) |
InChI-Schlüssel |
ISVDZARHZZIZPJ-UHFFFAOYSA-N |
SMILES |
C1=NC(=C2C(=N1)[N+](=CC=CCO)C=N2)[NH-] |
Isomerische SMILES |
C1=NC(=C2C(=N1)N(C=N2)C=C=CCO)N |
Kanonische SMILES |
C1=NC(=C2C(=N1)[N+](=CC=CCO)C=N2)[NH-] |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Adenallene; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















